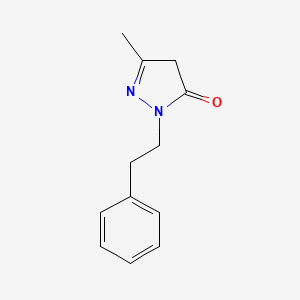

3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one

Description

Properties

IUPAC Name |

5-methyl-2-(2-phenylethyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-9-12(15)14(13-10)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXZGQCXEHEZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590159 | |

| Record name | 5-Methyl-2-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-26-8 | |

| Record name | 5-Methyl-2-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-methyl-1-(2-phenylethyl)-2-pyrazolin-5-one typically follows a two-step approach:

Step 1: Formation of 3-methyl-2-pyrazolin-5-one core

This is commonly achieved by the reaction of methyl acetoacetate with hydrazine hydrate under controlled temperature and inert atmosphere conditions to yield 3-methyl-2-pyrazolin-5-one. This intermediate serves as the core structure for further substitution at the N-1 position.Step 2: Introduction of the 2-phenylethyl substituent at N-1

The N-1 substitution with a 2-phenylethyl group can be accomplished via alkylation reactions, often involving the reaction of the pyrazolin-5-one core with 2-phenylethyl halides or related electrophiles under basic conditions.

Detailed Preparation of 3-Methyl-2-pyrazolin-5-one Core

According to a well-documented synthesis protocol, the preparation of 3-methyl-2-pyrazolin-5-one involves:

-

- Methyl acetoacetate (0.8 mol) and methanol (96.5 ml) are mixed and heated to 50 °C.

- Nitrogen gas is purged through the reaction mixture for 10–30 minutes to create an inert atmosphere.

- Hydrazine hydrate (0.808 mol) is added dropwise over 15 minutes while maintaining the temperature.

- The mixture is refluxed for 3 hours under nitrogen atmosphere.

- After completion, the reaction mixture is cooled to 5–10 °C over approximately 55–60 minutes to precipitate the product.

- The solid product is collected by suction filtration, washed with ice-cold methanol, and dried to yield 3-methyl-5-pyrazolone as white crystals.

| Parameter | Value |

|---|---|

| Methyl acetoacetate | 92.8 g (0.8 mol) |

| Methanol | 96.5 ml |

| Hydrazine hydrate | 40.4 g (0.808 mol) |

| Temperature | 50 °C (initial), reflux for 3 h |

| Atmosphere | Nitrogen |

| Cooling temperature | 5–10 °C |

| Yield | 97.3% |

| Purity (HPLC) | 99.9% |

| Melting point | 220–222 °C |

Chemical Reactions Analysis

Acylation Reactions

Pyrazolinones undergo regioselective C-acylation under anhydrous conditions. For example, 3-methyl-1-phenyl-pyrazol-5-one reacts with aroyl chlorides (e.g., 4-trifluoromethylbenzoyl chloride) in anhydrous dioxane to yield 4-aroyl derivatives (Table 1) .

| Aroyl Chloride (R) | Reaction Time (h) | Yield (%) | Recrystallization Solvent |

|---|---|---|---|

| Me | 1.5 | 74–76 | MeOH-acetone |

| F | 2 | 75–78 | EtOH |

| CF₃ | 9 | 81–83 | MeOH |

This reaction is moisture-sensitive due to acyl chloride hydrolysis. Prolonged reaction times (e.g., overnight) are tolerated for sterically hindered substrates like CF₃ derivatives .

Radical Scavenging Activity

3-methyl-1-phenyl-2-pyrazolin-5-one derivatives exhibit potent antioxidant properties via hydroxyl radical scavenging. Substitution at the phenyl ring (e.g., pyridin-2-yl) enhances activity due to intramolecular base stabilization of the radical intermediate. The pKa of the parent compound is ~7.0, with the anionic form showing higher reactivity .

Key intermediates :

-

4,5-dione (3-methyl-1-phenyl-2-pyrazolin-4,5-dione)

-

OPB (2-oxo-3-(phenylhydrazono)-butanoic acid), formed via hydrolysis of 4,5-dione .

Cyclization and Condensation Reactions

Pyrazolinones serve as precursors for fused heterocycles:

-

Imidazo[1,2-b]pyrazoles : Formed via aza-Wittig reactions with hydroximoyl chlorides or oxaldiimidoyl dichlorides (e.g., Scheme 7 in ).

-

Pyrazolo[3,4-b]pyridines : Synthesized by condensing 5-aminopyrazoles with 1,3-bis-electrophilic synthons (e.g., Equation 2 in ).

Structural Modifications

-

C(4) Functionalization : The SMe group in pyrazolo[3,4-b]pyridines can be reductively removed or substituted with nucleophiles (e.g., C/N/O) .

-

Ester Hydrolysis : C(5) esters are hydrolyzable to carboxylic acids for further derivatization (e.g., amide formation) .

Crystallographic and Spectroscopic Data

Scientific Research Applications

Antioxidant Properties

Mechanism of Action

MCI-186 is recognized for its potent free radical scavenging abilities. It acts by trapping reactive oxygen species (ROS), thereby preventing oxidative damage to cells. This characteristic makes it a valuable agent in various medical applications, particularly in conditions where oxidative stress is a significant factor.

Research Findings

Studies have demonstrated that MCI-186 can improve endothelial function by reducing ROS levels in smokers and patients with cardiovascular diseases. For instance, it has shown protective effects against myocardial injury following ischemia and reperfusion, indicating its potential in treating acute myocardial infarction .

Cardioprotective Effects

Clinical Applications

MCI-186 has been extensively studied for its cardioprotective effects. It has been shown to mitigate damage in models of acute autoimmune myocarditis and other heart conditions. The compound's ability to enhance prostacyclin production and inhibit lipoxygenase metabolism contributes to its effectiveness in protecting cardiac tissues from ischemic damage .

Case Studies

In a rat model of autoimmune myocarditis, MCI-186 exhibited significant reductions in inflammatory markers and improved cardiac function, highlighting its therapeutic promise for autoimmune-related cardiac conditions . Additionally, clinical studies have suggested that edaravone may be beneficial in chronic heart failure and atherosclerosis management due to its antioxidative properties .

Analytical Chemistry Applications

Detection of Reducing Carbohydrates

MCI-186 serves as a reagent for the detection of reducing carbohydrates using techniques such as ESI/MALDI-MS (Electrospray Ionization/Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry). This application is crucial for biochemical analyses where precise quantification of saccharides is required .

Precolumn Derivatization

The compound is also utilized for precolumn derivatization of monosaccharides prior to high-performance liquid chromatography (HPLC). This enhances the sensitivity of detecting mono- and oligosaccharides, making it an essential tool in carbohydrate chemistry .

Industrial Applications

Use as an Intermediate

In the pharmaceutical industry, MCI-186 is employed as an intermediate for synthesizing various analgesic and anti-inflammatory drugs, including aminopyrine and dipyrone. Its role as an active pharmaceutical ingredient (API) underscores its significance in drug formulation processes .

Dyes and Pigments Industry

The compound is also used in the dye and pigment industries due to its chemical properties that allow it to act as a colorant or intermediary in the synthesis of other dye compounds .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with cellular signaling pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

The biological, chemical, and functional properties of 3-methyl-1-(2-phenylethyl)-2-pyrazolin-5-one are critically influenced by its substituents. Below is a comparative analysis with analogous pyrazolinone derivatives:

Structural and Functional Differences

Key Insights :

- Substituent Effects on Reactivity :

- Bulky or electron-withdrawing groups (e.g., 2,4-dinitrophenyl in ) reduce reactivity, whereas methyl or phenyl groups enhance stability and functionality .

- The 2-phenylethyl group in the target compound balances lipophilicity and steric hindrance, enabling its role in electrochemical sensing without significant synthetic challenges .

- Tautomerism and Radical Scavenging: Edaravone’s phenyl group stabilizes the keto form, which exhibits superior radical-scavenging activity compared to its enol or anion forms .

Electrochemical and Analytical Performance

The target compound’s efficacy as a phenol mediator is moderate compared to 4-aminoantipyrine, which achieves superior sensitivity in drinking water analysis . This difference arises from electronic effects: electron-donating groups (e.g., amino in 4-aminoantipyrine) enhance mediator efficiency, whereas the phenylethyl group provides steric stabilization without significant electronic modulation .

Biological Activity

3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one, also known as Edaravone (MCI-186), is a compound of significant interest due to its diverse biological activities, particularly in the realms of antioxidant properties, neuroprotection, and potential therapeutic applications in cardiovascular diseases. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

1. Overview of this compound

Edaravone is a pyrazolone derivative that has garnered attention for its ability to scavenge free radicals and mitigate oxidative stress. Its chemical structure allows it to interact with reactive oxygen species (ROS), making it a candidate for treating conditions associated with oxidative damage.

2. Antioxidant Activity

Research indicates that Edaravone exhibits potent antioxidant properties. It enhances the production of prostacyclin and inhibits lipoxygenase metabolism of arachidonic acid, which are crucial mechanisms in protecting cells from oxidative damage. The compound has been shown to trap hydroxyl radicals and inhibit lipid peroxidation induced by alloxan, thus providing cellular protection against ROS .

Table 1: Antioxidant Mechanisms of Edaravone

| Mechanism | Description |

|---|---|

| Free Radical Scavenging | Traps hydroxyl radicals and other reactive species |

| Lipid Peroxidation Inhibition | Prevents oxidative damage to lipids |

| Prostacyclin Production Enhancement | Increases levels of protective prostaglandins |

3. Neuroprotective Effects

Edaravone has been extensively studied for its neuroprotective effects, particularly in the context of acute brain infarction. Clinical studies suggest that it can improve neurological outcomes in patients suffering from ischemic strokes by reducing neuronal death and promoting recovery .

Case Study: Clinical Application in Stroke Patients

A clinical trial involving patients with acute ischemic stroke demonstrated that administration of Edaravone significantly improved functional outcomes compared to placebo groups. Patients receiving Edaravone showed reduced infarct volume and better recovery scores on the modified Rankin Scale.

4. Cardiovascular Protection

The compound's role in cardiovascular health is noteworthy. It has been found to protect against myocardial injury following ischemia-reperfusion events. Edaravone's ability to reduce oxidative stress contributes to improved endothelial function, which is critical in managing conditions like atherosclerosis and diabetes .

Table 2: Cardiovascular Studies Involving Edaravone

| Study Type | Findings |

|---|---|

| Myocardial Ischemia Studies | Reduced infarct size and improved recovery |

| Endothelial Function Improvement | Decreased ROS levels in smokers |

| Clinical Trials | Positive outcomes in cardiovascular disease patients |

5. Additional Biological Activities

Beyond its antioxidant and neuroprotective roles, Edaravone has shown promise in various other biological activities:

- Anti-inflammatory Effects : Studies indicate that Edaravone may reduce inflammatory markers in various models.

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against certain pathogens .

6. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its efficacy. Variations in substituents on the pyrazolone ring have been linked to enhanced biological activities, including increased potency against specific targets like dihydroorotate dehydrogenase (DHODH) .

Table 3: Structure-Activity Relationships of Pyrazolone Derivatives

| Compound Variant | Biological Activity |

|---|---|

| This compound | Strong antioxidant and neuroprotective effects |

| 5-Cyclopropyl derivatives | Enhanced DHODH inhibition |

7. Conclusion

This compound stands out as a multifaceted compound with significant biological activities primarily driven by its antioxidant properties. Its applications range from neuroprotection in stroke management to cardiovascular health improvement, highlighting its therapeutic potential across various medical fields. Ongoing research will likely continue to unveil additional benefits and optimize its use in clinical settings.

Q & A

Q. What are the optimal synthetic conditions for preparing 3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one?

Methodological Answer: The synthesis of pyrazolone derivatives often involves cyclocondensation of hydrazines with β-keto esters or ketones. For this compound, a modified procedure from phenyl-substituted analogs can be applied:

React 2-phenylethylhydrazine with ethyl acetoacetate in refluxing ethanol (78°C) for 6–8 hours under nitrogen.

Purify the crude product via recrystallization using ethanol/water (3:1 v/v) .

Key Considerations:

Q. How can researchers assess the purity of this compound?

Methodological Answer: Purity assessment typically combines chromatographic and spectroscopic methods:

HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; monitor at 254 nm. Compare retention times with certified standards (e.g., Chem Service Inc. protocols) .

NMR Spectroscopy : Confirm the absence of impurities via <sup>1</sup>H NMR (DMSO-d6). Key signals: δ 2.1 ppm (s, 3H, CH3), δ 4.2 ppm (t, 2H, CH2-Ph), and δ 7.2–7.4 ppm (m, 5H, aromatic) .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in spectroscopic data for pyrazolone derivatives?

Methodological Answer: Discrepancies in spectral data (e.g., IR carbonyl stretches or <sup>13</sup>C NMR shifts) often arise from tautomerism or solvent effects. To address this:

Perform variable-temperature NMR studies (25–80°C) in DMSO-d6 to observe tautomeric equilibria (keto-enol forms).

Compare experimental data with computational models (DFT at B3LYP/6-31G** level) to validate assignments .

Example : X-ray crystallography (e.g., for 4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol) confirmed the keto form dominates in the solid state, resolving NMR ambiguities .

Q. How can researchers evaluate the biological activity of this compound?

Methodological Answer: Pyrazolones are often screened for anti-inflammatory or antioxidant properties. A tiered approach is recommended:

In Vitro Assays :

- DPPH Radical Scavenging : Dissolve the compound in DMSO (1 mM) and mix with 0.1 mM DPPH in ethanol. Measure absorbance at 517 nm after 30 minutes .

- Cyclooxygenase (COX) Inhibition : Use a fluorescence-based kit (e.g., COX-1/COX-2 Inhibitor Screening Assay) with IC50 determination .

Metabolite Profiling : Incubate with liver microsomes (rat/human) and analyze via LC-MS to identify bioactive metabolites .

Q. What strategies mitigate instability of pyrazolone derivatives during storage?

Methodological Answer: Degradation pathways (e.g., oxidation or hydrolysis) can be minimized by:

Storage Conditions : Keep under inert gas (argon) at –20°C in amber vials. Avoid aqueous solvents .

Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Add antioxidants (0.1% BHT) if degradation exceeds 5% .

Q. How can structural modifications enhance the compound’s solubility for pharmacological studies?

Methodological Answer: Improving solubility while retaining activity involves:

Salt Formation : React with HCl or sodium bicarbonate to form water-soluble salts.

Co-Crystallization : Use co-formers like succinic acid (1:1 molar ratio) dissolved in ethanol, followed by slow evaporation .

PEGylation : Attach polyethylene glycol (PEG-400) via esterification (DCC/DMAP catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.